4-Hydroxy-8-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-hydroxy-8-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTGXRICOTZSFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24631-83-2 |

Source

|

| Record name | 4-hydroxy-8-methyl-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxy-8-methyl-2H-chromen-2-one: Properties, Synthesis, and Biological Significance

Executive Summary: 4-Hydroxy-8-methyl-2H-chromen-2-one, a member of the coumarin family, represents a significant heterocyclic scaffold in medicinal chemistry and materials science. As a derivative of the renowned 4-hydroxycoumarin structure, it shares a legacy of profound biological activity, most notably as an anticoagulant. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's core physicochemical properties, a validated synthetic pathway via Pechmann condensation, its spectroscopic signature for structural confirmation, and a discussion of its established and potential therapeutic applications. The narrative emphasizes the causality behind experimental choices and grounds all claims in authoritative references, offering a robust resource for leveraging this molecule in future research and development.

Section 1: Chemical Identity and Physicochemical Properties

4-Hydroxy-8-methyl-2H-chromen-2-one belongs to the benzopyrone class, characterized by a benzene ring fused to an α-pyrone ring. The strategic placement of a hydroxyl group at the C4 position and a methyl group at the C8 position defines its unique chemical character and influences its biological interactions.

1.1 Nomenclature and Structure

-

IUPAC Name: 4-Hydroxy-8-methyl-2H-chromen-2-one

-

Common Synonyms: 4-Hydroxy-8-methylcoumarin

-

Chemical Structure:

1.2 Identification

| Identifier | Value |

| CAS Number | 24631-83-2[1] |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol [2] |

| InChI Key | YTUZKZFGUFCWHJ-UHFFFAOYSA-N (Isomer) |

1.3 Physicochemical Data

The physicochemical properties of coumarin derivatives are critical for predicting their behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Melting Point | 211-213 °C (for parent 4-hydroxycoumarin) | [3][4] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and ethanol. | [5][6] |

| Appearance | Typically a white to pale yellow crystalline solid. |

Note: Specific melting point data for the 8-methyl derivative is not widely reported; the value for the parent compound, 4-hydroxycoumarin, is provided as a close structural analog.

Section 2: Synthesis and Characterization

The synthesis of coumarins is a well-established field, with the Pechmann condensation being a primary and highly efficient method. This acid-catalyzed reaction provides a direct route to the 4-substituted coumarin core.

2.1 Synthetic Pathway: The Pechmann Condensation

The Pechmann condensation is the reaction of a phenol with a β-keto ester. For the synthesis of 4-Hydroxy-8-methyl-2H-chromen-2-one, 2-methylresorcinol serves as the phenolic starting material, and ethyl acetoacetate is the β-keto ester. The use of a strong acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl of the keto-ester, activating it for nucleophilic attack by the electron-rich phenol ring. This is followed by a transesterification reaction, cyclization, and dehydration to yield the final coumarin product.[7][8][9][10]

Caption: Pechmann condensation workflow for synthesis.

Experimental Protocol: Pechmann Condensation

-

Preparation: In a round-bottom flask, cool concentrated sulfuric acid (e.g., 25 mL) to 0°C in an ice bath.

-

Reaction Mixture: Slowly add a pre-mixed solution of 2-methylresorcinol (1 eq.) and ethyl acetoacetate (1.1 eq.) to the cooled acid with constant stirring, ensuring the temperature remains below 10°C.

-

Incubation: Allow the mixture to stand at room temperature for 18-24 hours or gently heat on a water bath for 20-30 minutes to facilitate the reaction.[10]

-

Precipitation: Pour the reaction mixture slowly over a large volume of crushed ice. A solid precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: Recrystallize the crude solid from an appropriate solvent, such as aqueous ethanol, to yield the pure 4-Hydroxy-8-methyl-2H-chromen-2-one.

2.2 Spectroscopic Profile

Structural confirmation is a self-validating step achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, unequivocally identifies the synthesized molecule.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Signals in the δ 7.0-7.8 ppm range. - C3-H Proton: A characteristic singlet around δ 5.5-6.2 ppm. - C8-CH₃ Protons: A singlet around δ 2.2-2.5 ppm. - C4-OH Proton: A broad singlet at a downfield chemical shift (often >10 ppm) due to hydrogen bonding.[11][12] |

| ¹³C NMR | - C2 Carbonyl Carbon: A signal in the δ 160-165 ppm region. - Aromatic & Vinylic Carbons: Multiple signals between δ 95-155 ppm. - C8-CH₃ Carbon: A signal in the δ 15-20 ppm region.[13] |

| IR (KBr) | - O-H Stretch: A broad absorption band around 3100-3400 cm⁻¹. - C=O Stretch (Lactone): A strong, sharp absorption band around 1670-1720 cm⁻¹. - C=C Stretch (Aromatic): Absorptions in the 1500-1620 cm⁻¹ region.[12][14] |

| Mass Spec. | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 176.0473). |

Section 3: Biological Activity and Therapeutic Potential

The 4-hydroxycoumarin scaffold is a privileged structure in pharmacology, renowned for its role in the development of anticoagulant drugs.

3.1 The 4-Hydroxycoumarin Pharmacophore: Anticoagulant Activity

The primary mechanism of action for 4-hydroxycoumarin anticoagulants is the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme.[15] This enzyme is essential for the Vitamin K cycle, a process that converts oxidized Vitamin K back to its reduced form. Reduced Vitamin K is a necessary cofactor for the gamma-carboxylation of glutamate residues in blood clotting factors II, VII, IX, and X. Without this modification, these factors cannot bind calcium ions and participate effectively in the coagulation cascade. By inhibiting VKOR, 4-hydroxycoumarins halt the recycling of Vitamin K, leading to the production of inactive clotting factors and thus exerting an anticoagulant effect.[15]

Caption: Mechanism of anticoagulant action via VKOR inhibition.

3.2 Emerging Therapeutic Applications

Beyond anticoagulation, the coumarin nucleus is a versatile scaffold associated with a wide array of pharmacological activities. Derivatives have demonstrated significant potential in various therapeutic areas, suggesting that 4-Hydroxy-8-methyl-2H-chromen-2-one could be a valuable lead compound for further investigation.

-

Anticancer Activity: Numerous 4-methylcoumarin derivatives have been studied for their cytotoxic effects against various human cancer cell lines, including leukemia, colon, and breast cancer.[16][17] The mechanisms often involve inducing apoptosis and inhibiting cell proliferation.

-

Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group is a key feature for antioxidant activity, enabling the molecule to scavenge free radicals.[17][18] This radical-scavenging ability is closely linked to anti-inflammatory effects, as oxidative stress is a key driver of inflammation.[15][19]

-

Antimicrobial and Antifungal Activity: The coumarin scaffold has been incorporated into novel compounds exhibiting potent activity against various bacterial and fungal strains, including foodborne mycotoxigenic fungi.[15][18][19]

Section 4: Conclusion

4-Hydroxy-8-methyl-2H-chromen-2-one is a molecule of significant scientific interest, built upon the biologically active 4-hydroxycoumarin core. Its synthesis is readily achievable through established methods like the Pechmann condensation, and its structure can be reliably confirmed using standard spectroscopic techniques. While its primary predicted bioactivity is anticoagulation through the inhibition of VKOR, the broader pharmacological profile of the coumarin class suggests a rich potential for this specific derivative in anticancer, antioxidant, and antimicrobial research. This guide provides the foundational knowledge for scientists to explore and harness the properties of 4-Hydroxy-8-methyl-2H-chromen-2-one in the ongoing quest for novel therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ChemSynthesis. (2020). 4-hydroxy-2H-chromen-2-one. Retrieved from [Link]

- Zabradilova, L., et al. (2017).

- Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(69), 36767-36771.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0196875). Retrieved from [Link]

- Kouznetsov, V. V. (2024). Novel Mechanosynthesis for the 4-methyl-2H-chromen-2-one Molecules Via the Pechmann Condensation. Recent Developments in Chemistry and Biochemistry Research Vol. 2.

- Merlin Sheeba, C. (n.d.). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. Sathyabama Institute of Science and Technology.

- Sashidhara, K. V., et al. (2016). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 54(9), 1794-1801.

-

ResearchGate. (n.d.). Synthesis of 4-methyl coumarin derivatives via Pechmann condensation. Retrieved from [Link]

- Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4).

- Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 1-16.

- Saso, L., et al. (2016). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. Biological and Pharmaceutical Bulletin, 39(9), 1544-1551.

- Šarkanj, B., et al. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Food Chemistry, 139(1-4), 488-495.

-

ChemBK. (2024). 4-hydroxy-2H-chromen-2-one. Retrieved from [Link]

- Thriveni, P., et al. (2016). Synthesis of coumarins via Pechmann reaction using Cr(NO3)3. 9H2O as a Catalyst under microwave. Der Pharma Chemica, 8(9), 94-98.

-

Mane, P. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Slideshare. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. Retrieved from [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Retrieved from [Link]

-

ChemSynthesis. (2020). 7-hydroxy-4-methyl-2H-chromen-2-one. Retrieved from [Link]

- Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of.

-

PubChem. (n.d.). 8-hydroxy-4-methyl-2H-chromen-2-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-hydroxy-2H-chromen-2-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Ivanova, Y., et al. (2022). Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. Molecules, 27(19), 6563.

- Butcher, R. J. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate.

-

Matrix Fine Chemicals. (n.d.). 4-HYDROXY-2H-CHROMEN-2-ONE | CAS 1076-38-6. Retrieved from [Link]

Sources

- 1. 24631-83-2|4-Hydroxy-8-methyl-2H-chromen-2-one|BLD Pharm [bldpharm.com]

- 2. 8-hydroxy-4-methyl-2H-chromen-2-one | C10H8O3 | CID 11194631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. jmnc.samipubco.com [jmnc.samipubco.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. stm.bookpi.org [stm.bookpi.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 11. rsc.org [rsc.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iris.uniroma1.it [iris.uniroma1.it]

- 18. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 4-Hydroxy-8-methyl-2H-chromen-2-one (CAS No. 24631-83-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-8-methyl-2H-chromen-2-one, a significant coumarin derivative with the CAS number 24631-83-2. Coumarins, a class of benzopyrones, are widely recognized for their diverse pharmacological activities, making them a focal point in medicinal chemistry and drug development. This document serves as a detailed resource for researchers and scientists, covering the fundamental physicochemical properties, synthesis, spectral analysis, and known biological activities of this specific scaffold. The guide also includes detailed experimental protocols and safety information to facilitate its application in a laboratory setting.

Introduction: The Significance of the Coumarin Scaffold

Coumarins are a large class of phenolic compounds found in many plants, and they form the core structure of numerous biologically active molecules.[1] Their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities, have made them privileged structures in drug discovery.[2][3] The 4-hydroxycoumarin moiety, in particular, is a key pharmacophore, most famously represented by the anticoagulant drug warfarin.

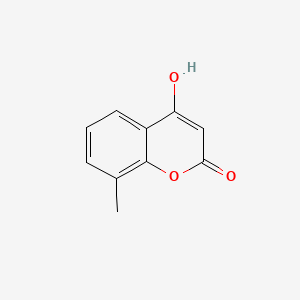

4-Hydroxy-8-methyl-2H-chromen-2-one (Figure 1) is a specific derivative within this class, offering a unique substitution pattern that can influence its biological profile. Understanding the detailed characteristics of this compound is crucial for harnessing its potential in the development of novel therapeutic agents. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for further research and application.

Figure 1. Chemical Structure of 4-Hydroxy-8-methyl-2H-chromen-2-one.

Caption: Structure of 4-Hydroxy-8-methyl-2H-chromen-2-one.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, bioavailability, and interaction with biological systems.

| Property | Value | Source |

| CAS Number | 24631-83-2 | [4][5] |

| Molecular Formula | C₁₀H₈O₃ | [6][7] |

| Molecular Weight | 176.17 g/mol | [6][7] |

| Melting Point | Not available | [8] |

| Boiling Point (Predicted) | 357.4 ± 42.0 °C at 760 mmHg | [9] |

| Solubility | Not available | |

| Appearance | Solid (form may vary) |

Synthesis of 4-Hydroxy-8-methyl-2H-chromen-2-one

The synthesis of 4-hydroxycoumarins is typically achieved through the Pechmann condensation or the von Pechmann reaction. For 4-Hydroxy-8-methyl-2H-chromen-2-one, a common synthetic route involves the reaction of an appropriately substituted phenol with a β-ketoester in the presence of an acid catalyst.

General Synthetic Pathway: Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins. The reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of 4-Hydroxy-8-methyl-2H-chromen-2-one, 2-methylresorcinol would be the starting phenol.

Caption: General workflow for Pechmann condensation.

Experimental Protocol: Synthesis via Pechmann Condensation

This protocol is a generalized procedure based on established methods for coumarin synthesis.[10] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

2-Methylresorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid

-

Ethanol

-

Ice-cold water

-

Sodium bicarbonate solution

Procedure:

-

In a round-bottom flask, dissolve 2-methylresorcinol in a minimal amount of ethanol.

-

Cool the flask in an ice bath and slowly add an equimolar amount of ethyl acetoacetate with constant stirring.

-

To this mixture, add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at a specified temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Hydroxy-8-methyl-2H-chromen-2-one.

-

Dry the purified product under vacuum.

Self-Validation: The purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic analysis (NMR, IR, and Mass Spectrometry). The obtained data should be compared with literature values for confirmation.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 4-Hydroxy-8-methyl-2H-chromen-2-one is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the benzene ring.[9][11]

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the carbons of the aromatic ring, and the methyl carbon are characteristic features.[12][13]

Table of Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Lactone) | 160-165 |

| C-OH | 160-165 |

| Aromatic C | 100-155 |

| C-3 | 95-105 |

| CH₃ | 15-25 |

Note: These are predicted ranges based on typical values for similar coumarin structures.[2][14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Hydroxy-8-methyl-2H-chromen-2-one will exhibit characteristic absorption bands.[1][15][16]

Expected Key IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (methyl) | 2850-3000 |

| C=O stretch (lactone) | 1700-1750 |

| C=C stretch (aromatic) | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Hydroxy-8-methyl-2H-chromen-2-one, the molecular ion peak (M⁺) would be observed at m/z 176.[17][18]

Expected Fragmentation Pattern: A common fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the lactone ring.[11][18]

Caption: Predicted mass spectrometry fragmentation pathway.

Biological Activities and Potential Applications in Drug Development

Coumarin derivatives are known to exhibit a wide range of biological activities, and 4-Hydroxy-8-methyl-2H-chromen-2-one is a promising scaffold for the development of new therapeutic agents.

Known and Potential Biological Activities

-

Antimicrobial Activity: Many coumarin derivatives have demonstrated significant antibacterial and antifungal properties.[1][19] The specific activity of the 8-methyl substituted derivative warrants further investigation against a panel of pathogenic microbes.

-

Anticancer Activity: The coumarin nucleus is present in several compounds with demonstrated anticancer activity.[2][20] These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and anti-angiogenic effects.

-

Antioxidant Activity: The phenolic hydroxyl group in 4-hydroxycoumarins can contribute to antioxidant activity by scavenging free radicals.[21] This property is relevant for the prevention and treatment of diseases associated with oxidative stress.

-

Enzyme Inhibition: Coumarins are known to inhibit various enzymes, which is a key mechanism for their therapeutic effects. For example, their anticoagulant activity stems from the inhibition of vitamin K epoxide reductase.

Rationale for Drug Development

The 4-Hydroxy-8-methyl-2H-chromen-2-one scaffold provides a versatile platform for medicinal chemists. The hydroxyl group at the 4-position and the methyl group at the 8-position can be modified to optimize potency, selectivity, and pharmacokinetic properties. The exploration of structure-activity relationships (SAR) is crucial for designing new derivatives with enhanced therapeutic potential.[21]

Analytical Methods for Characterization and Quantification

Accurate and reliable analytical methods are essential for the quality control and quantification of 4-Hydroxy-8-methyl-2H-chromen-2-one in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of coumarin derivatives. A reversed-phase HPLC method using a C18 column is commonly employed.

Illustrative HPLC Method:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of methanol and water (with or without an acid modifier like formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV-Vis at a specific wavelength (determined by UV-Vis spectroscopy).

-

Injection Volume: 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile derivatives of 4-Hydroxy-8-methyl-2H-chromen-2-one. Derivatization may be necessary to increase its volatility.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Statements for Similar Compounds (General Guidance):

-

Harmful if swallowed.

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Conclusion

4-Hydroxy-8-methyl-2H-chromen-2-one represents a valuable building block for the development of new chemical entities with potential therapeutic applications. This technical guide has provided a comprehensive overview of its fundamental properties, synthesis, and analytical characterization. The diverse biological activities associated with the coumarin scaffold underscore the importance of further research into this specific derivative. By leveraging the information presented here, researchers and drug development professionals can more effectively explore the potential of 4-Hydroxy-8-methyl-2H-chromen-2-one in their scientific endeavors.

References

-

Kuujia.com. (n.d.). Cas no 24631-83-2 (4-Hydroxy-8-methyl-2H-chromen-2-one). Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). Amadis Chemical Company Limited (Page 276). Retrieved from [Link]

- Kostova, I., Bhatia, S., Grigorov, P., Balkanska, R., Raval, A., & Parmar, A. (2011). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Molecules, 16(12), 10134-10155.

-

Biofount. (n.d.). 24631-83-2|4-Hydroxy-8-methyl-2H-chromen-2-one. Retrieved from [Link]

-

Accela ChemBio. (n.d.). 4-Hydroxy-8-methyl-2H-chromen-2-one|CAS 24631-83-2. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-hydroxy-2H-chromen-2-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Lafta, S. J., & Jassim, S. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4).

- Rawat, P., & Kumar, M. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 589.

- Mladenović, M., Vuković, N., Nićiforović, N., Sukdolak, S., & Solujić, S. (2009). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 14(5), 1893-1914.

-

PubChem. (n.d.). 8-hydroxy-4-methyl-2H-chromen-2-one. Retrieved from [Link]

-

Iraqi Academic Scientific Journals. (2024). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]

- Mladenović, M., Vuković, N., Nićiforović, N., Sukdolak, S., & Solujić, S. (2009). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. International Journal of Molecular Sciences, 10(5), 2214-2234.

- Rawat, P., & Kumar, M. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 589.

-

SpectraBase. (n.d.). 4-hydroxy-2H-chromen-2-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Yang, S., et al. (2011). 7-Hydroxy-4-methyl-8-(3-methylbenzoyl)-2H-chromen-2-one ethanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3253.

-

ResearchGate. (n.d.). Comparison of observed and calculated FT-IR spectra of 8-formyl-7hydroxy-4-methylcoumarin. Retrieved from [Link]

- Misaizu, F., et al. (2005). Mechanism of action of 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one, a very active angular furocoumarin-like sensitizer. Photochemistry and Photobiology, 81(6), 1371-1379.

- Valizadeh, H., & Gholipur, H. (2016).

- Borges, F., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. International Journal of Molecular Sciences, 24(6), 5486.

- Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. International Journal of Analytical Chemistry, 2011, 847924.

- Takayama, M., et al. (2022). Identification of complementary McLafferty rearrangement ions at m/z 224 and 222 from high-resolution electron ionization mass spectra of methyl stearate. Journal of Mass Spectrometry, 57(5), e4833.

- Schultze, C., & Schmidt, B. (2018). Ring-closing-metathesis-based synthesis of annellated coumarins from 8-allylcoumarins. Beilstein Journal of Organic Chemistry, 14, 2991-2998.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-8-methyl-2H-chromen-2-one|CAS 24631-83-2|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

- 5. 24631-83-2(4-Hydroxy-8-methyl-2H-chromen-2-one) | Kuujia.com [kuujia.com]

- 6. 24631-83-2|4-Hydroxy-8-methyl-2H-chromen-2-one|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 24631-83-2|4-Hydroxy-8-methyl-2H-chromen-2-one|4-Hydroxy-8-methyl-2H-chromen-2-one|-范德生物科技公司 [39.100.107.131]

- 9. aseestant.ceon.rs [aseestant.ceon.rs]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

- 16. 2H-1-Benzopyran-2-one, 4-hydroxy- [webbook.nist.gov]

- 17. 24631-83-2_4-HYDROXY-8-METHYL-2H-CHROMEN-2-ONECAS号:24631-83-2_4-HYDROXY-8-METHYL-2H-CHROMEN-2-ONE【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 18. benthamopen.com [benthamopen.com]

- 19. mdpi.com [mdpi.com]

- 20. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 24631-83-2 CAS MSDS (4-HYDROXY-8-METHYL-2H-CHROMEN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Molecular Structure and Physicochemical Properties

An In-Depth Technical Guide to the Core Chemical Structure of 4-Hydroxy-8-methylcoumarin

Abstract: The 4-hydroxycoumarin scaffold is a cornerstone of medicinal chemistry, most notably as the foundation for the world's leading oral anticoagulants. While extensive research has focused on derivatives like warfarin or isomers such as 7-hydroxy-4-methylcoumarin, the specific 4-hydroxy-8-methylcoumarin isomer remains a less-explored yet structurally significant molecule. This guide provides a detailed examination of its core chemical structure, physicochemical properties, and logical synthetic pathways. We will delve into the mechanistic principles of its synthesis, provide a predictive roadmap for its spectroscopic characterization, and discuss its potential biological significance from a structure-activity relationship (SAR) perspective. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this specific coumarin derivative.

4-Hydroxy-8-methylcoumarin, systematically named 8-methyl-4-hydroxy-2H-chromen-2-one , belongs to the benzopyrone class of heterocyclic compounds. The core structure consists of a benzene ring fused to an α-pyrone ring. The defining features of this isomer are the hydroxyl group at the C4 position and a methyl group at the C8 position.

The hydroxyl group at C4 is acidic and allows the molecule to exist in tautomeric forms: the 4-hydroxycoumarin (enol) form and the 2,4-chromanedione (keto) form. The enol form is generally more stable due to the aromaticity of the pyrone ring system. This tautomerism is critical to its biological activity, particularly its ability to chelate metal ions.

An In-depth Technical Guide to the Solubility of 4-hydroxy-8-methylcoumarin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Their Influence on Solubility

The molecular structure of 4-hydroxy-8-methylcoumarin dictates its interactions with solvent molecules. Key features include:

-

Aromatic Benzopyrone Core: The fused benzene and pyrone rings create a large, relatively non-polar surface area, suggesting solubility in solvents that can engage in π-π stacking or have moderate polarity.

-

4-Hydroxyl Group: This group is a hydrogen bond donor and acceptor, indicating that it can interact favorably with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The acidic nature of this hydroxyl group also means its solubility can be dramatically increased in alkaline aqueous solutions where it can deprotonate to form a more soluble salt.[1][2]

-

8-Methyl Group: This is a non-polar, hydrophobic group that slightly increases the lipophilicity of the molecule.

-

Lactone Carbonyl Group: The carbonyl group in the pyrone ring is a hydrogen bond acceptor, contributing to interactions with polar solvents.

The predicted XLogP3 value, a measure of lipophilicity, for the isomeric 4-hydroxy-6-methylcoumarin is 1.6, suggesting a moderate degree of lipophilicity.[3] A similar value can be anticipated for the 8-methyl isomer. This balance of polar functional groups and a non-polar core suggests that the compound will not be extremely soluble in either very polar (like water) or very non-polar (like hexane) solvents, but will favor solvents of intermediate polarity.

Predicting Solubility: A Solvent Classification Approach

The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[4] It suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. Based on the structure of 4-hydroxy-8-methylcoumarin, we can predict its relative solubility in different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvents can act as both a hydrogen bond donor and acceptor, interacting strongly with the 4-hydroxyl and carbonyl groups of the coumarin. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents are effective hydrogen bond acceptors, interacting with the 4-hydroxyl group. Their high polarity can also solvate the benzopyrone ring system effectively. For the related 4-methylumbelliferone, solubility in DMSO and DMF is high (~30 mg/mL).[5] |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents have a significant dipole moment and can act as hydrogen bond acceptors, but lack donor capabilities, leading to slightly weaker interactions compared to protic or polar aprotic solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | While capable of some dipole-dipole interactions, their ability to form hydrogen bonds is weak. The related 4-methylumbelliferone is slightly soluble in chloroform.[6] |

| Non-polar | Hexane, Toluene | Very Low | These solvents primarily interact through weak van der Waals forces and cannot effectively solvate the polar hydroxyl and carbonyl groups of the molecule. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of published quantitative data, experimental determination is often necessary. The shake-flask method is a robust and widely accepted technique for determining the solubility of a compound and is described in guidelines such as OECD 105.[7][8]

Objective: To determine the saturation solubility of 4-hydroxy-8-methylcoumarin in a selected organic solvent at a controlled temperature.

Materials:

-

4-hydroxy-8-methylcoumarin (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical instrument)

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-hydroxy-8-methylcoumarin to a vial. "Excess" means adding enough solid so that a visible amount remains undissolved after the equilibration period. This ensures saturation is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker. A standard temperature for solubility studies is 25 °C.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A preliminary test can determine the necessary time, but 24 to 48 hours is typical.[4][9] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration of 4-hydroxy-8-methylcoumarin in the original saturated solution, accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

-

This protocol is self-validating because the presence of undissolved solid at the end of the experiment confirms that the solution is indeed saturated.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow for the experimental determination of solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility and Practical Applications

-

Temperature: The solubility of most solid organic compounds, including coumarins, increases with temperature.[10] This relationship is crucial for crystallization , a key purification technique. A solvent system should be chosen where the compound has high solubility at an elevated temperature and low solubility at a reduced temperature to maximize yield.

-

Co-solvency: In drug development and formulation, it is often necessary to dissolve coumarin derivatives in aqueous systems where they are sparingly soluble.[11][12] The use of co-solvents like ethanol, DMSO, or polyethylene glycol (PEG) can dramatically increase aqueous solubility.[11] For instance, while 4-hydroxycoumarin is sparingly soluble in aqueous buffers, its solubility can be improved by first dissolving it in ethanol and then diluting it with the buffer.[12]

-

pH Adjustment: For ionizable compounds like 4-hydroxy-8-methylcoumarin, altering the pH of the medium can significantly impact solubility. In alkaline conditions, the weakly acidic 4-hydroxyl group will deprotonate, forming a much more polar and water-soluble phenolate salt.[2] This principle is fundamental in designing dissolution media for in vitro testing and in developing parenteral formulations.

Conclusion

While a comprehensive database of solubility values for 4-hydroxy-8-methylcoumarin in all common organic solvents is not publicly available, a strong predictive understanding can be derived from its physicochemical properties. The molecule's structure, featuring both polar hydrogen-bonding groups and a non-polar aromatic core, suggests optimal solubility in polar protic and polar aprotic solvents like alcohols, DMSO, and DMF. For researchers requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology. By understanding the interplay of molecular structure, solvent properties, and external factors like temperature, scientists can effectively select solvents for synthesis, purification, and formulation, thereby accelerating research and development.

References

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Journal of Applied Pharmaceutical Science. (n.d.). Coumarin: Chemical and Pharmacological Profile.

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- NIH. (n.d.). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- BenchChem. (2025). Technical Support Center: Preventing Aggregation of Coumarin Compounds In Vitro.

- Unknown Source. (2023). Solubility of Organic Compounds.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- Cayman Chemical. (2022). 4-Hydroxycoumarin - PRODUCT INFORMATION.

- ResearchGate. (2025). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents.

- NIH PubChem. (n.d.). 8-hydroxy-4-methyl-2H-chromen-2-one.

- ResearchGate. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents.

- OECD. (n.d.). Test No. 105: Water Solubility.

- NIH PubChem. (n.d.). 4-Hydroxy-6-methylcoumarin.

- Guidechem. (n.d.). 4-Methylumbelliferone 90-33-5 wiki.

- ChemicalBook. (2025). 4-Hydroxycoumarin.

- Cayman Chemical. (n.d.). PRODUCT INFORMATION.

- GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines.

- NIH PubChem. (n.d.). 4-Hydroxy-7-methylcoumarin.

- NIH PubChem. (n.d.). 4-Methylumbelliferone.

- HMDB. (2012). Showing metabocard for 4-Methylumbelliferone (HMDB0059622).

- MedChemExpress. (n.d.). 7-Hydroxy-4-methyl-8-nitrocoumarin.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Cas-No.com. (n.d.). 90-33-5, 4-Methylumbelliferone, CAS.

- ResearchGate. (2025). Experimental and Thermodynamic Correlation of 4-Hydroxycoumarin Solubility in Aqueous-Organic Solvent Systems (DMSO, ACN, DMF) at Eight Temperatures.

- Chem-Impex. (n.d.). 7-Hydroxy-4-methylcoumarin.

- LookChem. (n.d.). Cas 6295-35-8, 6-METHOXY-4-METHYLCOUMARIN.

- ChemBK. (2024). 7-Hydroxy-4-methylcoumarin.

Sources

- 1. japsonline.com [japsonline.com]

- 2. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-6-methylcoumarin | C10H8O3 | CID 54686349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Page loading... [guidechem.com]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. saltise.ca [saltise.ca]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

The Multifaceted Biological Activities of 4-Hydroxy-8-Methylcoumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a significant class of benzopyrone compounds, are widely recognized for their extensive pharmacological activities.[1] Among these, 4-hydroxy-8-methylcoumarin derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological effects, including anticoagulant, antioxidant, anticancer, and antimicrobial properties.[2][3] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives. We will delve into the structure-activity relationships that govern their efficacy and present detailed protocols for evaluating their biological activities, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction: The Chemical Versatility and Biological Significance of Coumarins

Coumarins are a large family of natural and synthetic compounds characterized by a fused benzene and α-pyrone ring system.[1] Their inherent photochemical properties, stability, and solubility have made them valuable in various industries, including pharmaceuticals and agrochemicals.[4] The 4-hydroxycoumarin core, in particular, is a privileged structure in medicinal chemistry due to its exceptional reactivity, which allows for the introduction of diverse functional groups, leading to a wide array of derivatives with enhanced biological activities.[2][5]

Historically, 4-hydroxycoumarin derivatives gained prominence as anticoagulants, with their mechanism of action involving the antagonism of vitamin K.[3][4] However, extensive research has unveiled a much broader pharmacological profile, encompassing anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.[1][3] This guide will systematically explore these key biological activities, providing a comprehensive overview of the current state of research and the future potential of 4-hydroxy-8-methylcoumarin derivatives.

Anticoagulant and Antithrombotic Activity: Beyond Vitamin K Antagonism

The most well-established biological activity of 4-hydroxycoumarin derivatives is their anticoagulant effect.[3] Many of these compounds act as vitamin K antagonists, inhibiting the enzyme vitamin K 2,3-epoxide reductase in liver microsomes, which is crucial for the synthesis of clotting factors.[3] This mechanism forms the basis for their clinical use as oral anticoagulants in the treatment of thromboembolic disorders.[3][6]

Structure-Activity Relationship (SAR) for Anticoagulant Effects:

The anticoagulant potency of 4-hydroxycoumarin derivatives is highly dependent on their molecular structure. For instance, the presence of a halogen, such as chlorine, at the para-position of an aromatic ring substituent can enhance anticoagulant activity compared to other substituents like nitro groups.[3] The overall molecular geometry also plays a critical role, as demonstrated by the high activity of certain complex coumarin derivatives.[7]

Experimental Evaluation of Anticoagulant Activity:

The primary in vivo method for assessing anticoagulant activity is the determination of prothrombin time (PT), which measures the time it takes for blood plasma to clot after the addition of tissue factor.[7]

Experimental Protocol: Prothrombin Time (PT) Assay

-

Animal Model: Rabbits are commonly used for in vivo anticoagulant studies.[7]

-

Compound Administration: The test compound is administered orally or intravenously to the animals.

-

Blood Collection: Blood samples are collected at specific time intervals post-administration.

-

Plasma Preparation: Platelet-poor plasma is prepared by centrifugation.

-

PT Measurement: A commercial PT reagent (containing tissue factor and calcium) is added to the plasma, and the time to clot formation is recorded using a coagulometer.

-

Data Analysis: The PT values of the treated group are compared to those of a control group to determine the anticoagulant effect.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

A growing body of evidence highlights the potential of 4-hydroxy-8-methylcoumarin derivatives as anticancer agents.[2][8] Their antitumor effects are often multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways that are dysregulated in cancer.[2]

Mechanisms of Anticancer Action:

-

Apoptosis Induction: Some derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[2]

-

Cell Cycle Arrest: Certain compounds can arrest the cell cycle at different phases, preventing cancer cell proliferation.[9]

-

Signaling Pathway Modulation: 4-Hydroxycoumarin derivatives can interfere with critical signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) pathway, which is implicated in tumorigenesis.[2]

Structure-Activity Relationship (SAR) for Anticancer Effects:

Studies on 4-methylcoumarin derivatives have revealed key structural features that influence their cytotoxic activity. For instance, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position have shown significant potency against various cancer cell lines.[8][10] The presence of two hydroxyl groups at the C7 and C8 positions appears to be crucial for enhancing cytotoxic activity.[10] Conversely, substitution of the hydroxyl group with an acetoxy group has been observed to reduce cytotoxic activity.[10]

Experimental Evaluation of Anticancer Activity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][11]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., K562, LS180, MCF-7) are cultured in appropriate media.[8]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 4-hydroxy-8-methylcoumarin derivatives for a defined period (e.g., 48 hours).[9]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[2]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[8]

Table 1: Cytotoxic Activity of Selected 4-Methylcoumarin Derivatives [8]

| Compound | Cell Line | IC50 (µM) |

| Compound 11 (n-decyl at C3) | K562 | 42.4 |

| LS180 | 25.2 | |

| MCF-7 | 25.1 | |

| Compound 27 (bromo-substituted) | K562 | 45.8 |

| LS180 | 32.7 | |

| MCF-7 | Not Reported |

Diagram 1: General Workflow for Anticancer Drug Screening

Caption: A typical experimental workflow for the synthesis and evaluation of anticancer agents.[2]

Antioxidant Activity: Scavenging Free Radicals and Chelating Metals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. 4-Hydroxycoumarin derivatives have demonstrated significant antioxidant properties, acting as free radical scavengers and metal chelators.[12][13]

Mechanisms of Antioxidant Action:

The antioxidant activity of these compounds is often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[13] The position and number of hydroxyl groups on the coumarin ring are critical for this activity.[14]

Structure-Activity Relationship (SAR) for Antioxidant Effects:

-

Ortho-dihydroxycoumarins have been found to be excellent antioxidants and radical scavengers, superior to meta-dihydroxy and monohydroxy analogues.[14]

-

Substitutions at the C6 position of the 4-hydroxycoumarin scaffold appear to enhance scavenging potential.[13]

-

The introduction of electron-withdrawing groups can augment the metal-chelating efficiency of these derivatives.[13]

Experimental Evaluation of Antioxidant Activity:

Several in vitro assays are used to evaluate antioxidant capacity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed.[1][13]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A solution of DPPH in methanol is prepared.

-

Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare various concentrations.

-

Reaction Mixture: The test compound solution is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period.

-

Absorbance Measurement: The decrease in absorbance is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.[1]

Table 2: Antioxidant Activity of Selected 4-Hydroxycoumarin Derivatives [13]

| Compound | DPPH Scavenging IC50 (mM) |

| 4a (4-hydroxy-6-methoxy-2H-chromen-2-one) | 0.05 |

| Ascorbic Acid (Standard) | 0.06 |

| BHT (Standard) | 0.58 |

Diagram 2: Proposed Mechanism of Antioxidant Action

Caption: Hydrogen atom donation from the hydroxyl group to a free radical.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microorganisms necessitates the development of new antimicrobial agents. 4-Hydroxycoumarin derivatives have shown promising activity against a range of bacteria and fungi.[5][15]

Spectrum of Antimicrobial Activity:

Newly synthesized derivatives have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus and Staphylococcus species.[5][16] The activity against Gram-negative bacteria and fungi is often weaker.[5][16]

Structure-Activity Relationship (SAR) for Antimicrobial Effects:

The antimicrobial potency is influenced by the nature of the substituents on the coumarin ring. For example, dimer and tetramer derivatives of 4-hydroxycoumarin, synthesized from various aromatic aldehydes, have exhibited microbiological activity.[5][16]

Experimental Evaluation of Antimicrobial Activity:

The agar well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC) are standard techniques for assessing antimicrobial activity.[17][18]

Experimental Protocol: Agar Well Diffusion Method

-

Microbial Culture: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth.[17]

-

Agar Plate Preparation: A standardized inoculum of the microorganism is spread evenly onto the surface of an agar plate.

-

Well Creation: Wells are punched into the agar using a sterile cork borer.

-

Compound Application: A specific volume of the test compound solution is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.[17]

Table 3: Antibacterial Activity of Selected 4-Hydroxycoumarin Derivatives against S. aureus [17]

| Compound | Zone of Inhibition (mm) |

| Compound 2 | 26.5 ± 0.84 |

| Compound 3 | 26.0 ± 0.56 |

| Compound 8 | 26.0 ± 0.26 |

| Ciprofloxacin (Standard) | 38.5 ± 0.74 |

Conclusion and Future Perspectives

4-Hydroxy-8-methylcoumarin derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their established anticoagulant properties, coupled with their emerging potential as anticancer, antioxidant, and antimicrobial agents, make them an attractive scaffold for further drug discovery and development.

Future research should focus on:

-

Synthesis of novel derivatives: Exploring diverse substitutions on the coumarin core to enhance potency and selectivity for specific biological targets.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms underlying their various biological effects.

-

In vivo studies: Validating the in vitro findings in animal models to assess their therapeutic potential and safety profiles.

-

Development of multitarget agents: Designing derivatives that can simultaneously target multiple pathways involved in complex diseases like cancer.[1]

The continued investigation of 4-hydroxy-8-methylcoumarin derivatives holds significant promise for the development of new and effective therapeutic agents to address a variety of human diseases.

References

-

Al-Warhi, T., Sabt, A., El-Tajory, S., & Al-Ebidi, Y. (2018). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 23(11), 2991. [Link]

-

Miri, R., Jafari, B., Razzaghi-Jahromi, M., & Firuzi, O. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 53(11), 1644-1650. [Link]

-

(2025). Design, Synthesis, and Biological Evaluation of Coumarin Derivatives: Investigating Anti-inflammatory, Antioxidant, and Anticancer Activities Using In-vitro Assays and Cytotoxicity Screening. ResearchGate. [Link]

-

Stanchev, S., Zheleva-Dimitrova, D., & Zhelyazkova, M. (2009). Investigation of the Antioxidant Properties of Some New 4-hydroxycoumarin Derivatives. Letters in Drug Design & Discovery, 6(1), 63-66. [Link]

-

López, M., Guerrero, J. A., Zafrilla, P., & Mulero, J. (2019). Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. Molecules, 24(12), 2289. [Link]

-

Muratović, S., Durić, K., & Srabović, N. (2015). The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives. Medicinski glasnik : official publication of the Medical Association of Zenica-Doboj Canton, Bosnia and Herzegovina, 12(2), 117–122. [Link]

-

Muratović, S., Durić, K., & Srabović, N. (2015). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. ResearchGate. [Link]

-

Catto, M., Cistulli, C., & Carotti, A. (2020). In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. Molecules, 25(1), 198. [Link]

-

Muratović, S., Durić, K., & Srabović, N. (2015). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Medicinski glasnik : official publication of the Medical Association of Zenica-Doboj Canton, Bosnia and Herzegovina, 12(2), 117-122. [Link]

-

Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]

-

Khan, I., Ibrar, A., & Abbas, N. (2019). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

-

Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]

-

Arora, R. B., & Mathur, C. N. (1963). Relationship between structure and anticoagulant activity of coumarin derivatives. British journal of pharmacology and chemotherapy, 20, 29–35. [Link]

-

Kumar, R., Kumar, S., & Devi, S. (2020). Synthesis and Evaluation of Novel 4-hydroxycoumarin Derivatives as Potential Anti-microbial Agents. Semantic Scholar. [Link]

-

(2022). Biological activity of coumarin and its derivatives. ResearchGate. [Link]

-

Valdameri, G., Gauthier, C., & Terreux, R. (2012). In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line. Iranian journal of pharmaceutical research : IJPR, 11(3), 849–855. [Link]

-

Miri, R., Firuzi, O., & Javidnia, K. (2016). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. Biological & Pharmaceutical Bulletin, 39(9), 1544-1552. [Link]

-

(2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Research Square. [Link]

-

Stanchev, S., Zheleva-Dimitrova, D., & Zhelyazkova, M. (2010). Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease. Journal of Heterocyclic Chemistry, 47(5), 1033-1038. [Link]

-

Kumar, R., Kumar, S., & Devi, S. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. ResearchGate. [Link]

-

Boulebd, H. (2016). The antioxidant activity of 4-hydroxycoumarin derivatives and some sulfured analogs. Structural Chemistry, 27(2), 591-600. [Link]

-

Al-Warhi, T., Sabt, A., El-Tajory, S., & Al-Ebidi, Y. (2018). Examples of biologically active 4-hydroxycoumarin derivatives. ResearchGate. [Link]

-

Latif, I., Batool, S., & Asim, S. (2018). Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. SciSpace. [Link]

-

Miri, R., Jafari, B., Razzaghi-Jahromi, M., & Firuzi, O. (2015). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 53(11), 1644-1650. [Link]

-

Miri, R., Jafari, B., Razzaghi-Jahromi, M., & Firuzi, O. (2016). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. ResearchGate. [Link]

-

Huang, L., Yuan, X., Yu, D., Lee, K. H., & Chen, C. H. (2005). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]

-

Angeli, A., Pinteala, M., & Maier, S. S. (2019). Novel 8-Substituted Coumarins That Selectively Inhibit Human Carbonic Anhydrase IX and XII. Molecules, 24(5), 978. [Link]

-

Acar, Ç., & Değirmencioğlu, İ. (2018). Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. ResearchGate. [Link]

-

Konstantinov, S. M., Yaneva, I., & Ionov, M. (2010). Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect. European journal of medicinal chemistry, 45(10), 4537–4546. [Link]

-

(2022). Synthesis and biological activity of compounds based on 4-hydroxycoumarin. ResearchGate. [Link]

-

(2012). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. ResearchGate. [Link]

-

Miri, R., Firuzi, O., & Javidnia, K. (2016). Evaluation of the antioxidant activity of a series of 4-methylcoumarins using different testing methods. ResearchGate. [Link]

-

Stanchev, S., Zheleva-Dimitrova, D., & Zhelyazkova, M. (2007). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. European journal of medicinal chemistry, 42(9), 1183–1191. [Link]

-

(2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry. [Link]

-

Wang, Y., Zhang, Y., & Liu, Y. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Organic & Biomolecular Chemistry, 21(42), 8561-8565. [Link]

-

Raj, H. G., Parmar, V. S., & Jain, S. C. (2003). Antioxidant activity of 4-methylcoumarins. Journal of Pharmacy and Pharmacology, 55(10), 1435-1440. [Link]

-

Al-Jaf, H. A. A., & Al-Amiery, A. A. (2022). ANTICOAGULANT ACTIVITY OF COUMARIN DERIVATIVES. MAB Journal, 1(1), 1-5. [Link]

-

Kumar, A., & Kumar, S. (2013). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Research on Chemical Intermediates, 39(8), 3629-3636. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jms.mabjournal.com [jms.mabjournal.com]

- 7. Relationship between structure and anticoagulant activity of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Investigation of the antioxidant properties of some new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Unseen Regulator: A Technical Guide to the Mechanism of Action of 4-Hydroxy-8-methylcoumarin

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activity of 4-hydroxy-8-methylcoumarin. Moving beyond a surface-level description, we will dissect the core pathways influenced by this compound, with a primary focus on its well-established role as a vitamin K antagonist and emerging insights into other potential biological activities. This document is structured to provide a foundational understanding for researchers engaged in the study of coumarin derivatives and their therapeutic potential.

The Central Paradigm: Anticoagulation through Vitamin K Epoxide Reductase Inhibition

The principal and most extensively documented mechanism of action for 4-hydroxycoumarins, including by extension 4-hydroxy-8-methylcoumarin, is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[1][2][3] This inhibition disrupts the vitamin K cycle, a critical pathway for the post-translational modification of several blood coagulation factors.

The Vitamin K Cycle: A Brief Overview

The vitamin K cycle is essential for the activation of clotting factors II, VII, IX, and X, as well as proteins C and S. This process involves the gamma-carboxylation of glutamate (Glu) residues on these proteins to form gamma-carboxyglutamate (Gla) residues. This modification is crucial for their calcium-binding ability and subsequent participation in the coagulation cascade.[1][4]

The enzyme gamma-glutamyl carboxylase (GGCX) catalyzes this reaction, utilizing the reduced form of vitamin K, vitamin K hydroquinone (KH2), as a cofactor. In the process, KH2 is oxidized to vitamin K epoxide (KO). For the coagulation cascade to be sustained, KO must be recycled back to KH2. This is where VKOR plays a pivotal role, reducing KO to vitamin K quinone (K) and subsequently to KH2.[1][3]

The Inhibitory Action of 4-Hydroxycoumarins

4-hydroxycoumarin derivatives act as competitive inhibitors of VKOR.[3] Their structural similarity to vitamin K allows them to bind to the active site of the enzyme, preventing the reduction of KO. This leads to a depletion of the active, reduced form of vitamin K (KH2). Consequently, the gamma-carboxylation of clotting factor precursors is impaired, resulting in the circulation of under-carboxylated and inactive clotting factors. This ultimately leads to a prolongation of clotting time, the therapeutic basis for their use as anticoagulants.[1][2]

The 4-hydroxy group and the lactone carbonyl oxygen of the coumarin scaffold are crucial for binding to the active site of VKOR through hydrogen bond formation with key amino acid residues such as Tyr139 and Asn80.[1]

Below is a diagram illustrating the vitamin K cycle and the point of inhibition by 4-hydroxycoumarins.

Caption: The Vitamin K cycle and its inhibition by 4-hydroxycoumarins.

The Influence of the 8-Methyl Group: A Structure-Activity Relationship Perspective

While direct experimental data on the specific inhibitory potency of 4-hydroxy-8-methylcoumarin against VKOR is not extensively available in the reviewed literature, we can infer its likely activity based on structure-activity relationship (SAR) studies of coumarin derivatives.

Substituents on the benzopyrone ring of the coumarin scaffold can modulate its pharmacokinetic and pharmacodynamic properties. An alkyl group, such as the methyl group at the 8-position, can influence the molecule's lipophilicity. This, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target enzyme.

It is plausible that the 8-methyl group contributes to a more favorable interaction with hydrophobic pockets within the VKOR active site, potentially enhancing its inhibitory activity compared to the unsubstituted 4-hydroxycoumarin. However, without direct comparative studies, this remains a well-founded hypothesis. Further research, including in vitro enzyme inhibition assays and in silico molecular docking studies, would be necessary to precisely quantify the effect of the 8-methyl substitution.

Beyond Anticoagulation: Exploring a Wider Spectrum of Biological Activity

The coumarin nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects.[2] While the anticoagulant properties of 4-hydroxycoumarins are dominant, it is crucial for researchers to be aware of other potential mechanisms of action that may be relevant for 4-hydroxy-8-methylcoumarin.

Potential Anticancer Activity

Several studies have investigated the anticancer potential of 4-hydroxycoumarin derivatives.[5][6] The proposed mechanisms are varied and can include:

-

Inhibition of Tyrosine Kinases: Some coumarin derivatives have been shown to act as inhibitors of tyrosine kinases, enzymes that play a crucial role in cellular signaling pathways involved in cell growth, proliferation, and differentiation.[7]

-

Induction of Apoptosis: Certain coumarins can induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.

-

Anti-proliferative Effects: Inhibition of cell cycle progression is another reported anticancer mechanism of some coumarin derivatives.

A structure-activity relationship study on 4-methylcoumarin derivatives highlighted that substitutions on the coumarin ring significantly influence their cytotoxic effects against various human cancer cell lines.[5] For instance, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were identified as a particularly effective subgroup.[5] This suggests that the substitution pattern on the benzenoid ring, including the 8-position, is a critical determinant of anticancer activity.

Anti-inflammatory and Antioxidant Properties

Coumarin derivatives are also recognized for their anti-inflammatory and antioxidant activities.[7] The potential mechanisms include:

-

Scavenging of Reactive Oxygen Species (ROS): The phenolic hydroxyl group in 4-hydroxycoumarins can act as a hydrogen donor, enabling them to scavenge free radicals and reduce oxidative stress.

-

Modulation of Inflammatory Pathways: Some coumarins can interfere with key inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Studies on 4-methylcoumarin derivatives have demonstrated their potential to inhibit oxidative stress-induced neuronal damage, with ortho-dihydroxy and ortho-diacetoxy substituents on the benzenoid ring showing considerable neuroprotective effects.[8]

Antimicrobial Activity

The coumarin scaffold has been explored for the development of antimicrobial agents.[9] Derivatives of 4-hydroxycoumarin have shown activity against various bacterial and fungal strains. The mechanism of antimicrobial action is often multifaceted and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocols: A Framework for Investigation

To further elucidate the mechanism of action of 4-hydroxy-8-methylcoumarin, a series of well-established experimental protocols can be employed.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the target enzyme.

Methodology:

-

Enzyme Source: Microsomes are prepared from the liver tissue of a suitable animal model (e.g., rat).

-

Substrate: Vitamin K1 epoxide is used as the substrate.

-

Reaction: The microsomal preparation is incubated with vitamin K1 epoxide and a reducing agent (e.g., dithiothreitol) in the presence of varying concentrations of 4-hydroxy-8-methylcoumarin.

-

Detection: The product of the reaction, vitamin K1, is quantified using high-performance liquid chromatography (HPLC).

-

Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated to determine its inhibitory potency.

Cell-Based Coagulation Assays

These assays assess the overall effect of the compound on blood clotting in a more physiological context.

Methodology:

-

Prothrombin Time (PT) Assay:

-

Citrated plasma is incubated with the test compound.

-

Thromboplastin and calcium are added to initiate the extrinsic coagulation pathway.

-

The time taken for clot formation is measured.

-

-

Activated Partial Thromboplastin Time (aPTT) Assay:

-

Citrated plasma is incubated with the test compound and a contact activator (e.g., kaolin).

-

Calcium is added to initiate the intrinsic coagulation pathway.

-

The time taken for clot formation is measured.

-

In Vitro Cytotoxicity and Anti-proliferative Assays

These assays are essential for evaluating the potential anticancer effects of the compound.

Methodology:

-

Cell Lines: A panel of human cancer cell lines relevant to the intended therapeutic area should be used.

-